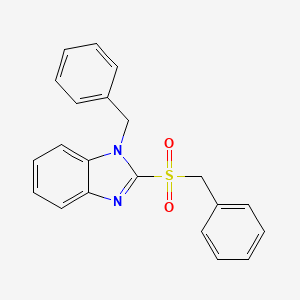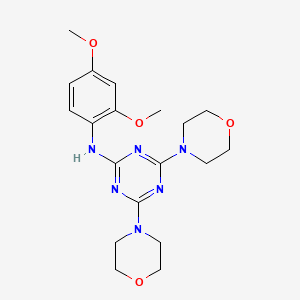![molecular formula C20H20N2O2S B3571443 Methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B3571443.png)
Methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate
Übersicht
Beschreibung
Methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by its unique structure, which includes a thiazole ring, a dimethylphenyl group, and a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Coupling with Benzoate Ester: The final step involves coupling the thiazole derivative with methyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Amino derivatives
Substitution: Nitrated or halogenated aromatic compounds
Wissenschaftliche Forschungsanwendungen
Methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe for investigating biological pathways and processes.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the dimethylphenyl group play crucial roles in binding to these targets, leading to the modulation of their activity . The compound may inhibit or activate enzymes, alter receptor signaling, or interfere with cellular processes, depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Dimethylphenyl Derivatives: Compounds like 2,4-dimethylphenyl isocyanate and 2,4-dimethylphenyl hydrazine have similar aromatic structures and are used in various chemical applications.
Uniqueness
Methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the dimethylphenyl group enhances its potential as a versatile scaffold for drug development and other applications .
Eigenschaften
IUPAC Name |
methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-12-5-10-17(13(2)11-12)18-14(3)25-20(22-18)21-16-8-6-15(7-9-16)19(23)24-4/h5-11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZKCSOQIVGZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571360.png)
![N-cyclopentyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571363.png)
![5-(4-nitrophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571377.png)
![Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3571386.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571400.png)
![(5Z)-1-benzyl-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3571401.png)
![5-[(4-Methoxy-3-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3571408.png)
![1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine](/img/structure/B3571417.png)
![2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide](/img/structure/B3571418.png)


![N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3571446.png)


